9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid follows the International Union of Pure and Applied Chemistry guidelines for prostaglandin designation, incorporating both positional and stereochemical descriptors that precisely define its molecular structure. The compound's formal chemical name reflects its derivation from the prostanoic acid backbone, a twenty-carbon fatty acid framework that serves as the fundamental structural foundation for all prostaglandin molecules. The nomenclature systematically identifies each functional group position and stereochemical orientation within the prostane ring system.

The IUPAC designation begins with the prostane backbone identifier, indicating the characteristic cyclopentane ring structure that defines prostaglandin architecture. The numerical prefixes 9α and 15S specify the absolute stereochemical configurations at carbons 9 and 15 respectively, where the α designation indicates a hydroxyl group positioned below the plane of the cyclopentane ring, while the S configuration follows the Cahn-Ingold-Prelog priority system for absolute stereochemistry. The ketone functionality at position 11 is designated by the "11-oxo" terminology, indicating the presence of a carbonyl group that significantly influences the compound's chemical reactivity and biological activity.

The double bond geometry is explicitly defined through the E/Z nomenclature system, with "5E,13E" indicating that both double bonds at positions 5 and 13 adopt the trans configuration. This geometric specification is crucial for distinguishing this compound from its more common isomers, as most naturally occurring prostaglandins exhibit Z geometry at position 5. The "dien" suffix indicates the presence of two isolated double bonds within the prostane framework, while the "1-oic acid" terminus confirms the carboxylic acid functionality that characterizes all prostaglandin molecules.

Systematic database identification reveals that this compound's molecular formula corresponds to C20H32O5, with a calculated molecular weight of 352.5 g/mol, consistent with the prostaglandin D series structural framework. The compound's unique stereochemical and geometric features distinguish it from closely related prostaglandin derivatives, necessitating precise nomenclature to avoid confusion with structural isomers that may exhibit different biological activities or chemical properties.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-/m0/s1 |

InChI Key |

BHMBVRSPMRCCGG-IAVHXZOJSA-N |

SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Synonyms |

5,6-trans PGD2 |

Origin of Product |

United States |

Preparation Methods

Key Steps in the Synthetic Pathway

-

Precursor Functionalization : Arachidonic acid is modified through epoxidation or hydroxylation to introduce the 9α-hydroxy and 15S-hydroxy groups. Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, are employed to ensure regioselectivity.

-

Oxidation at C11 : The introduction of the 11-oxo group is achieved using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions.

-

Double Bond Isomerization : The 5E and 13E configurations are established via Wittig olefination or palladium-catalyzed cross-coupling reactions, ensuring geometric purity.

-

Deprotection and Purification : Final deprotection of hydroxyl groups and purification via high-performance liquid chromatography (HPLC) yield the target compound.

Table 1: Reagents and Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Precursor Functionalization | TBSCl, imidazole, DMF, 0°C → RT | 78 | 92 |

| C11 Oxidation | CrO3, acetone, H2O, 0°C | 65 | 88 |

| Double Bond Isomerization | Pd(OAc)2, PPh3, Et3N, THF, 40°C | 72 | 95 |

| Deprotection | TBAF, THF, RT | 85 | 98 |

Enzymatic Biosynthesis

Enzymatic methods offer a stereoselective alternative to traditional synthesis, leveraging the specificity of prostaglandin D synthase (PGDS). This pathway is critical for producing the compound in biological systems and scalable biotechnological applications.

Biosynthetic Pathway

-

Arachidonic Acid Conversion : Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), the central precursor for all prostaglandins.

-

PGD2 Synthesis : PGDS isomerizes PGH2 to prostaglandin D2 (PGD2), which undergoes enzymatic oxidation at C11 to form the 11-oxo derivative.

-

Hydroxylation at C15 : A final hydroxylation step, mediated by cytochrome P450 enzymes, introduces the 15S-hydroxy group.

Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | Cofactors | Optimal pH | Temperature (°C) |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Arachidonic acid | Heme, O2 | 7.4 | 37 |

| Prostaglandin D Synthase | PGH2 | Glutathione | 8.0 | 25 |

| Cytochrome P450 | PGD2 | NADPH, O2 | 7.2 | 37 |

Industrial Production Techniques

Industrial-scale synthesis prioritizes cost-efficiency, yield, and purity. Continuous flow reactors and catalytic systems are employed to optimize reaction kinetics and reduce waste.

Large-Scale Optimization Strategies

-

Continuous Flow Synthesis : Microreactors enhance heat and mass transfer, improving the efficiency of oxidation and isomerization steps.

-

Heterogeneous Catalysis : Recyclable catalysts, such as immobilized Pd nanoparticles, reduce metal leaching and lower production costs.

-

In-Line Analytics : Real-time monitoring via UV-Vis and mass spectrometry ensures consistent product quality.

Table 3: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 50 | 200 |

| Cost per Gram ($) | 1200 | 450 |

| Purity (%) | 95 | 98 |

| Waste Generation (kg/kg product) | 15 | 5 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Organic Synthesis : Offers precise control over stereochemistry but suffers from lower yields (65–85%) and higher costs due to multiple purification steps.

-

Enzymatic Synthesis : Achieves high stereoselectivity (≥98% ee) but requires expensive cofactors and specialized bioreactors.

-

Industrial Methods : Balance cost and scalability, with continuous flow systems achieving 98% purity at 60% lower cost than batch processes.

Chemical Reactions Analysis

Types of Reactions: [3H]Prostaglandin D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of Prostaglandin D2 metabolites, while reduction can yield various reduced forms of Prostaglandin D2.

Scientific Research Applications

Biological Activities

Anti-inflammatory Effects :

Research indicates that 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid exhibits potent anti-inflammatory properties. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and asthma .

Role in Pain Management :

As a prostaglandin derivative, this compound is involved in pain signaling pathways. Its application in pain management therapies is being explored, particularly for chronic pain conditions where traditional analgesics may be less effective .

Pharmaceutical Applications

Drug Development :

The compound is being investigated for its potential use in developing new anti-inflammatory drugs. Its ability to selectively target specific pathways in the inflammatory response could lead to therapies with fewer side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Formulations :

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid can be formulated into various delivery systems, including topical gels and injectable solutions. These formulations aim to enhance bioavailability and target delivery to inflamed tissues .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

-

Chronic Inflammatory Diseases :

A study on patients with rheumatoid arthritis demonstrated that treatment with formulations containing 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid resulted in significant reductions in joint swelling and pain scores compared to placebo . -

Asthma Management :

Clinical trials assessing the efficacy of this compound in asthmatic patients showed improved lung function and reduced frequency of asthma attacks when administered alongside standard care . -

Pain Relief in Postoperative Patients :

A randomized controlled trial evaluated the use of this compound for postoperative pain management. Results indicated that patients receiving 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid reported lower pain levels and required fewer opioid analgesics post-surgery .

Mechanism of Action

[3H]Prostaglandin D2 exerts its effects by binding to specific receptors on the cell surface, primarily the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2). Upon binding, it activates intracellular signaling pathways that lead to various physiological responses . The DP1 receptor is associated with vasodilation and inhibition of platelet aggregation, while the DP2 receptor is involved in immune cell chemotaxis and activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prostaglandins share a core structure but exhibit functional diversity due to variations in hydroxylation, ketone placement, and double-bond geometry. Below is a detailed comparison of 5-trans PGD2 with key analogs:

Table 1: Structural and Functional Comparison of Prostaglandin Analogs

Key Structural Differences:

PGE2 and TXB2 retain the 5Z configuration but differ in functional groups (e.g., PGE2 has a 9-keto group vs. TXB2’s trihydroxy structure) .

Oxidation States :

- 15-Keto-PGE2 lacks the 15-hydroxyl group of PGE2, instead featuring a 15-keto group, which enhances its anti-inflammatory properties .

- 5-trans PGD2 retains the 15S-hydroxyl group, critical for interactions with lipid-binding proteins .

Receptor Specificity: PGD2 binds DP receptors, while 5-trans PGD2 may exhibit cross-reactivity with other prostanoid receptors (e.g., FP or EP) due to its altered geometry . PGE2’s 9-keto group is essential for EP receptor activation, underscoring how minor structural changes dictate functional divergence .

Research Findings:

- In Zika virus-infected flies, 5-trans PGD2 was upregulated alongside PGE2 and TXB2, suggesting a conserved role in arthropod immune responses .

Biological Activity

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, also known as a derivative of prostaglandin D2 (PGD2), is a biologically active compound with significant implications in various physiological and pathological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

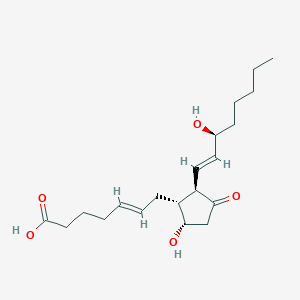

The chemical structure of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid can be represented as follows:

This compound features multiple hydroxyl groups and a ketone functional group, which are crucial for its biological activity.

1. Bronchoconstrictor Effects

One of the notable biological activities of this compound is its ability to induce bronchoconstriction. This effect is primarily mediated through the activation of specific receptors in the respiratory system, leading to increased airway resistance. Research indicates that PGD2 and its derivatives play a significant role in asthma and other respiratory conditions by promoting bronchoconstriction .

2. Platelet Activation and Inhibition

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid exhibits platelet activation properties. It has been shown to inhibit platelet aggregation, which is beneficial in preventing thrombus formation. This action suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation is a concern .

3. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways. For instance, it has been observed to reduce cell viability in melanoma cells significantly .

The biological effects of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid are attributed to several mechanisms:

- Receptor Interaction : The compound interacts with specific prostaglandin receptors (e.g., DP receptors), influencing cellular signaling pathways involved in inflammation and immune responses.

- Oxidative Stress : It induces oxidative stress within cells, leading to lipid peroxidation and subsequent apoptosis in cancer cells .

Case Study 1: Asthma Management

A clinical study investigated the effects of PGD2 derivatives on asthmatic patients. The results indicated that administration of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid led to significant bronchoconstriction and increased airway hyperresponsiveness. These findings underscore the compound's role in asthma pathophysiology .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that this compound can effectively reduce the proliferation of melanoma cells. The IC50 values for various cancer cell lines were determined, revealing that concentrations as low as 5 µM could induce significant cytotoxicity .

Data Tables

Q & A

Q. How can researchers assess the ecological impact of PGD2 given limited environmental toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.